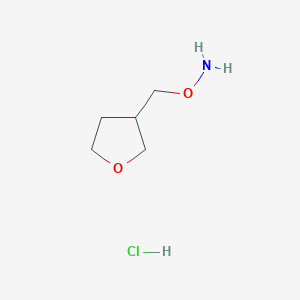

![molecular formula C12H15N3 B1468423 2-[(3-氨基吡咯烷-1-基)甲基]苯腈 CAS No. 1250066-39-7](/img/structure/B1468423.png)

2-[(3-氨基吡咯烷-1-基)甲基]苯腈

描述

Synthesis Analysis

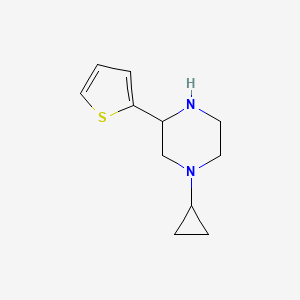

The synthesis of compounds like 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is C12H15N3. It has a molecular weight of 201.27 g/mol.Physical And Chemical Properties Analysis

The molecular formula of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is C12H15N3, and it has a molecular weight of 201.27 g/mol. Other specific physical and chemical properties are not detailed in the search results.科学研究应用

医药化学:吡咯烷衍生物作为治疗剂

吡咯烷环是“2-[(3-氨基吡咯烷-1-基)甲基]苯腈”的核心结构,在药物化学中是一种通用的支架。 它以存在于具有多种治疗特性的生物活性化合物中而闻名,包括抗精神病药、β-肾上腺素受体拮抗剂、抗焦虑药和抗癌活性 。 该化合物抑制 HIV-1 逆转录酶和细胞 DNA 聚合酶蛋白激酶的能力进一步突出了它在药物发现和开发方面的潜力 .

生物技术:酶抑制和激活

在生物技术研究中,该化合物的氨基吡咯烷部分可用于调节酶活性。 例如,它可以作为合成酶抑制剂或激活剂的构建块,这对于理解代谢途径和开发新的生物技术应用至关重要 .

药物研究:药物开发

“2-[(3-氨基吡咯烷-1-基)甲基]苯腈”可以作为合成新型药物的先导化合物。 其结构特征使其适合开发第二代临床候选药物,这些候选药物具有改善的理化性质和减少的副作用,例如降低的 hERG 抑制活性,这对心脏安全至关重要 .

化学合成:杂环的构建块

该化合物的结构非常适合用于化学合成,特别是在构建复杂杂环方面。 它可以进行各种化学转化以创建新的吡咯烷衍生物,这些衍生物是合成天然产物和药物的宝贵中间体 .

工业应用:材料科学

虽然没有直接引用“2-[(3-氨基吡咯烷-1-基)甲基]苯腈”的具体工业应用,但其化学结构表明它在材料科学领域具有潜在用途。 例如,其衍生物可用于设计有机半导体或用作催化体系中的配体 .

环境应用:分析化学

在环境应用中,特别是分析化学中,该化合物可用于合成用于检测和量化污染物的试剂。 其含氮杂环可能与特定环境污染物选择性地相互作用,有助于识别和测量这些污染物 .

作用机制

Target of Action

The primary target of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 .

Mode of Action

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of incretins .

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 leads to an increase in the levels of incretins, particularly GLP-1 . GLP-1 is involved in the regulation of glucose metabolism. It stimulates the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying .

Result of Action

The molecular and cellular effects of the action of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile include an increase in the levels of incretins, stimulation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying . These effects contribute to the regulation of glucose metabolism.

实验室实验的优点和局限性

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile has several advantages for laboratory experiments. It is a relatively stable compound, and it has a high affinity for GPCRs and ion channels. Additionally, it is relatively easy to synthesize and can be stored at room temperature. However, 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile has several limitations for laboratory experiments, including its low solubility in aqueous solutions, its relatively low potency, and its relatively short half-life.

未来方向

There are several potential future directions for 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile research. One potential direction is to explore the effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile on other types of receptors, such as tyrosine kinase receptors and nuclear receptors. Additionally, further research could be conducted to explore the effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile on other biochemical and physiological processes, such as calcium signaling and cell migration. Another potential direction is to explore the effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile on other types of ion channels, such as voltage-gated and ligand-gated ion channels. Finally, further research could be conducted to explore the effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile on other types of drugs, such as anti-inflammatory drugs and antibiotics.

属性

IUPAC Name |

2-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-10-3-1-2-4-11(10)8-15-6-5-12(14)9-15/h1-4,12H,5-6,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEXYPJNCYZJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)

![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)

![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)